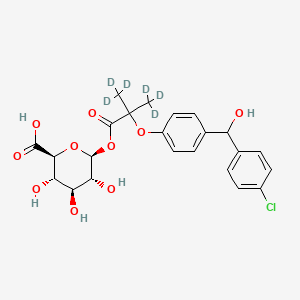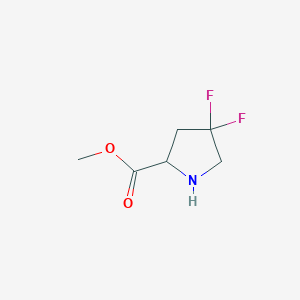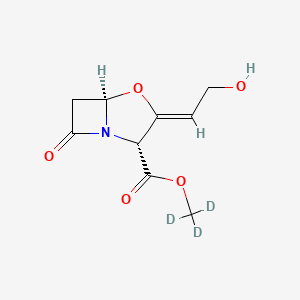![molecular formula C13H11NO B12431502 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 is a deuterated derivative of 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl ring. The molecular formula of this compound is C13D5H6NO, and it has a molecular weight of 202.263 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
準備方法
The synthesis of 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 involves the incorporation of deuterium atoms into the parent compound. One common method is the catalytic hydrogenation of the parent compound in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve large-scale catalytic deuteration processes to produce the compound in bulk quantities.
化学反応の分析
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is the corresponding pyridinone oxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding pyridinone alcohol.
科学的研究の応用
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 has several applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides distinct spectral features.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
作用機序
The mechanism of action of 1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics and metabolic pathways compared to the non-deuterated analog. This can lead to differences in the compound’s biological activity and stability. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5 can be compared with other similar compounds, such as:
1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone: The non-deuterated analog, which has different reaction kinetics and stability.
Deuterated analogs of other pyridinones: These compounds share similar properties due to the presence of deuterium atoms but may have different chemical structures and applications.
Other deuterated compounds: Such as deuterated benzene or deuterated toluene, which are used in similar research applications but have different chemical properties.
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
1-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]pyridin-2-one |
InChI |
InChI=1S/C13H11NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-11H/b11-9+/i1D,2D,3D,6D,7D |
InChIキー |
WSSVGRPJVQMLKI-ZOUXBMHJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/N2C=CC=CC2=O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C=CN2C=CC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


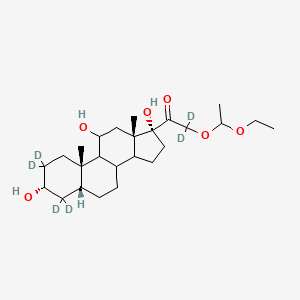
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)
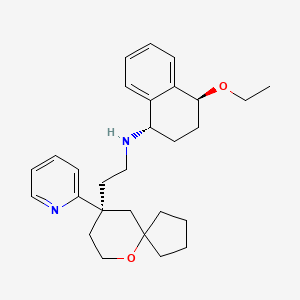

![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)

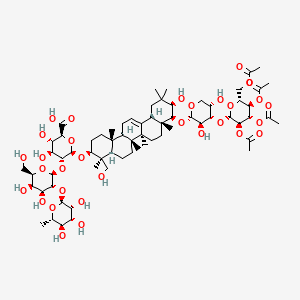
![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)

